molecular formula C9H12N2O2 B14848651 2-(Aminomethyl)-6-hydroxy-N-methylbenzamide

2-(Aminomethyl)-6-hydroxy-N-methylbenzamide

Cat. No.: B14848651
M. Wt: 180.20 g/mol
InChI Key: FRJIKYKNYYXHJY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a hydroxyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-hydroxy-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and solvents like toluene or ethanol are commonly used to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzamide moiety can produce an alcohol .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl and benzamide moieties can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the aminomethyl and benzamide groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(aminomethyl)-6-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(13)8-6(5-10)3-2-4-7(8)12/h2-4,12H,5,10H2,1H3,(H,11,13)

InChI Key

FRJIKYKNYYXHJY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1O)CN

Origin of Product

United States

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